2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide
Overview
Description
2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide (DFPA) is an important synthetic compound that has been studied extensively for its potential applications in various scientific fields. DFPA is a type of amide, which is a functional group containing a carbonyl group (C=O) and an amine group (NH2). DFPA has two fluorine atoms attached to the carbon atoms of the amide group, making it a fluorinated amide. This makes DFPA a unique compound that has a variety of applications due to its special chemical properties.
Scientific Research Applications
Conformational Analysis
- Conformational Preferences: Theoretical analysis of conformational preferences in similar compounds, like N-acetyl-N'-methylamide derivatives of amino acids, provides insight into the structural dynamics of 2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide. Such studies use ab initio HF and DFT methods for understanding molecular structure and behavior (Casanovas et al., 2003).
Chemical Synthesis and Applications
- Heterocyclic Systems Synthesis: Utilization in the synthesis of heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds. These processes involve multiple steps starting from acetoacetic esters, indicating its role in complex organic synthesis (Selič et al., 1997).
- Thiazole Derivatives: It plays a role in synthesizing thiazoles via chemoselective thionation-cyclization of enamides. This method is efficient for producing functionalized thiazoles, highlighting its versatility in synthetic chemistry (Kumar et al., 2013).
Spectroscopy and Molecular Analysis
- Spectroscopic Characterization: Spectroscopic methods are employed to study similar compounds like unsymmetrical Schiff bases derived from diaminopyridine. This approach could be applicable for the analysis of 2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide to understand its molecular structure and behavior (Opozda et al., 2003).
Potential Biological Activities
- Anti-Inflammatory Potential: Research on N-Arylcinnamamide derivatives, similar in structure, reveals significant anti-inflammatory potential. These compounds have been found to attenuate lipopolysaccharide-induced NF-κB activation, suggesting possible biological activities of 2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide in similar contexts (Hošek et al., 2019).
Molecular Docking Studies
- Molecular Docking for Inhibitory Activity: Vibrational spectroscopic and molecular docking studies, like those conducted on related compounds, can be applied to assess the potential inhibitory activities of 2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide against specific targets, such as enzymes or receptors (Ulahannan et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . It binds to the active site of the enzyme, thereby inhibiting its function . This interaction leads to changes in the enzyme’s activity, disrupting the synthesis of peptidoglycan and affecting bacterial growth .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death . The downstream effects include the inhibition of bacterial growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By disrupting the peptidoglycan biosynthesis pathway, the compound causes bacterial cell lysis and death . This makes it a potential candidate for the development of new antibacterial agents .
properties
IUPAC Name |
2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-11(22)14(17(23)21-13-5-3-2-4-6-13)10-20-16-8-7-12(18)9-15(16)19/h2-10,22H,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGFZZVPGMJAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=C(C=C(C=C1)F)F)C(=O)NC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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